![molecular formula C7H11N3 B174946 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine CAS No. 100501-59-5](/img/structure/B174946.png)
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine
Overview
Description
“2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine” is a chemical compound with the molecular formula C7H11N3 . It is a derivative of pyrazolo[4,3-C]pyridine .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[4,3-C]pyridine core with a methyl group attached to the pyrazole ring . The InChIKey for this compound is LMKWUPAUGHIUOF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 137.18 g/mol . The exact mass and monoisotopic mass are 137.095297364 g/mol . The compound has a topological polar surface area of 29.8 Ų .Scientific Research Applications
Tautomerism and Structural Analysis : A study by Gubaidullin et al. (2014) explored the tautomerism of aza heterocycles, particularly focusing on compounds like 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine. The study revealed the compound's zwitterionic structure and its instability in solution.
Corrosion Inhibition : Research by Dandia et al. (2013) investigated the synthesis of pyrazolopyridine derivatives, including similar compounds to this compound, for their potential as corrosion inhibitors for mild steel in acidic conditions.
Crystal Structure and Molecular Conformation : Karthikeyan et al. (2010) studied the crystal structure of a 2H-pyrazolo[4,3-c]pyridine derivative, providing insights into its molecular conformation and intramolecular interactions. This can be crucial for understanding the compound's properties in various applications (Karthikeyan et al., 2010).
Electrochemical Studies : A study by Sudheer & Quraishi (2015) explored the electrochemical behavior of aryl pyrazolo pyridine derivatives, again relevant to corrosion inhibition, indicating potential industrial applications.
Biomedical Applications : A comprehensive review by Donaire-Arias et al. (2022) covered the synthesis and biomedical applications of Pyrazolo[3,4-b]pyridines, a group that includes compounds similar to this compound.
Molecular Conformations and Hydrogen Bonding : Sagar et al. (2017) analyzed the molecular conformations and hydrogen bonding in closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which helps in understanding the chemical behavior and potential applications of these compounds (Sagar et al., 2017).
Optical and Quantum Electronics : The work by El-Menyawy et al. (2019) focused on the synthesis of pyrazolo[4,3-b] pyridine derivatives and their application in optical and quantum electronics, demonstrating the compound's potential in advanced technological applications.
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds have shown inhibitory effects on certain enzymes and receptors, which could suggest potential targets .
Biochemical Pathways
Similar compounds have been found to influence various cellular processes, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (13718 g/mol) and other physical properties such as boiling point (272℃), density (127 g/cm³), and flash point (119℃) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown antiproliferative activity against certain cancer cell lines, suggesting that this compound may also have potential therapeutic effects .
Action Environment
The compound’s storage temperature (2-8°c) suggests that it may be sensitive to temperature changes .
properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-5-6-4-8-3-2-7(6)9-10/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFVJRYQSXKFJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CNCCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579311 | |
Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100501-59-5 | |
Record name | 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100501-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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